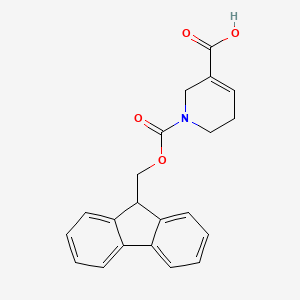
2-Amino-3-methylsulfanylbutanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-methylsulfanylbutanoic acid;hydrochloride: is a synthetic amino acid derivative. This compound is widely used in scientific research due to its potent inhibitory effects on certain enzymes, particularly glutamine synthetase.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methylsulfanylbutanoic acid;hydrochloride typically involves the reaction of methionine with specific reagents under controlled conditions. The process may include steps such as methylation, sulfonation, and subsequent conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired chemical properties and to minimize impurities .
化学反应分析
Types of Reactions: 2-Amino-3-methylsulfanylbutanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Substitution reactions can occur at the amino or methylsulfanyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones .
科学研究应用
2-Amino-3-methylsulfanylbutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is a potent inhibitor of glutamine synthetase, making it valuable in studies related to enzyme function and regulation.
Medicine: Research involving this compound helps in understanding metabolic pathways and developing potential therapeutic agents.
Industry: It is used in the production of certain pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The primary mechanism of action of 2-Amino-3-methylsulfanylbutanoic acid;hydrochloride involves the inhibition of glutamine synthetase. This enzyme catalyzes the conversion of glutamate and ammonia to glutamine. By inhibiting this enzyme, the compound disrupts the synthesis of glutamine, which is essential for various cellular functions. The molecular targets and pathways involved include the active site of glutamine synthetase and related metabolic pathways.
相似化合物的比较
Methionine: A naturally occurring amino acid with a similar structure but lacking the inhibitory effects on glutamine synthetase.
S-adenosylmethionine: Another derivative of methionine with distinct biological functions.
Homocysteine: A related amino acid involved in methionine metabolism.
Uniqueness: 2-Amino-3-methylsulfanylbutanoic acid;hydrochloride is unique due to its potent inhibitory effects on glutamine synthetase, which distinguishes it from other similar compounds. This property makes it particularly valuable in research focused on enzyme inhibition and metabolic regulation.
属性
IUPAC Name |
2-amino-3-methylsulfanylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-3(9-2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXQDKSWQPIEHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)SC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
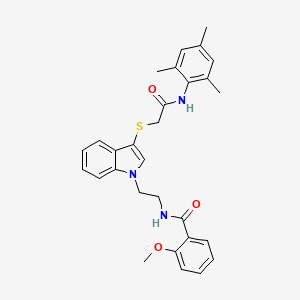


![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2381252.png)
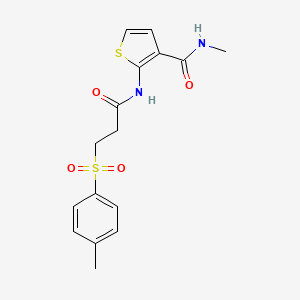
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381254.png)
![2-chloro-3-fluoro-N'-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide](/img/structure/B2381257.png)
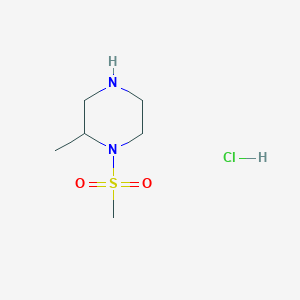

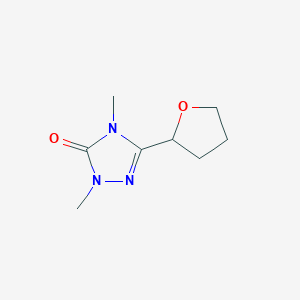
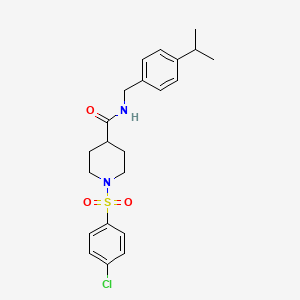
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2381265.png)
![7-(3-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2381267.png)
